molecular formula C22H26O9 B4909618 Methyl 2-[2-(2-{2-[2-(2-methoxy-2-oxoethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetate CAS No. 313267-04-8

Methyl 2-[2-(2-{2-[2-(2-methoxy-2-oxoethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetate

Cat. No.: B4909618
CAS No.: 313267-04-8
M. Wt: 434.4 g/mol
InChI Key: GXHJJKNPGOKTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-(2-{2-[2-(2-methoxy-2-oxoethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its multiple ether and ester linkages, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2-{2-[2-(2-methoxy-2-oxoethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxybenzoic acid with ethylene glycol under acidic conditions to form the corresponding ester. This intermediate is then subjected to further etherification reactions with phenoxyethanol derivatives to achieve the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rates and yields. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-{2-[2-(2-methoxy-2-oxoethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The ester and ether linkages can be oxidized under strong oxidative conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids and phenolic compounds.

    Reduction: Formation of alcohols and phenols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-[2-(2-{2-[2-(2-methoxy-2-oxoethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its multiple functional groups.

    Medicine: Investigated for its potential use in drug delivery systems owing to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 2-[2-(2-{2-[2-(2-methoxy-2-oxoethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetate exerts its effects is primarily through its ability to interact with various molecular targets. The ester and ether linkages allow it to form hydrogen bonds and van der Waals interactions with proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: A simpler compound with similar ether linkages but lacking the ester functionality.

    Methyl methoxyacetate: Contains a methoxy group and an ester linkage but lacks the complex ether structure.

    Nonaethylene glycol monomethyl ether, acetate: Similar in having multiple ether linkages but differs in the length and complexity of the chain.

Uniqueness

Methyl 2-[2-(2-{2-[2-(2-methoxy-2-oxoethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetate is unique due to its combination of multiple ether and ester linkages, which provide it with distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules and in the synthesis of complex organic compounds.

Properties

IUPAC Name

methyl 2-[2-[2-[2-[2-(2-methoxy-2-oxoethoxy)phenoxy]ethoxy]ethoxy]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O9/c1-25-21(23)15-30-19-9-5-3-7-17(19)28-13-11-27-12-14-29-18-8-4-6-10-20(18)31-16-22(24)26-2/h3-10H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHJJKNPGOKTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC=C1OCCOCCOC2=CC=CC=C2OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801131432
Record name Acetic acid, 2,2′-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]bis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801131432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313267-04-8
Record name Acetic acid, 2,2′-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]bis-, dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313267-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2,2′-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]bis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801131432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.